![molecular formula C17H13F2N3OS B6428030 2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034613-55-1](/img/structure/B6428030.png)
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is an organic compound that features a complex structure with both fluorinated phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the 2,4-difluorophenyl intermediate: This can be achieved by reacting 2,4-difluorophenylamine with acetic anhydride to form the corresponding acetamide.
Synthesis of the thiophen-2-yl pyrazine intermediate: This involves the reaction of thiophene-2-carboxaldehyde with hydrazine to form the pyrazine ring.
Coupling of intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the thiophen-2-yl pyrazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and pyrazine rings make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene and pyrazine rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorophenylacetamide: Lacks the thiophene and pyrazine rings, making it less versatile.
Thiophen-2-yl pyrazine: Lacks the fluorinated phenyl group, which can affect its electronic properties and reactivity.
Uniqueness
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to the combination of fluorinated phenyl, thiophene, and pyrazine groups in a single molecule. This combination imparts unique electronic properties and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide, with CAS number 2034613-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.
The molecular formula of the compound is C17H13F2N3OS with a molecular weight of 345.4 g/mol. The structure features a difluorophenyl group and a thiophen-pyrazine moiety, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H13F2N3OS |
Molecular Weight | 345.4 g/mol |
CAS Number | 2034613-55-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Acetamide Backbone : This is achieved through the reaction of acetamide with appropriate electrophiles.
- Introduction of the Thiophene and Pyrazine Groups : These groups are introduced via coupling reactions, often utilizing palladium-catalyzed methods.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that include difluorophenyl and thiophene groups have shown cytotoxic effects against various cancer cell lines.
In a study evaluating related acetamides, compounds demonstrated concentration-dependent inhibition of cancer cell proliferation, suggesting that this compound may also possess similar properties.
The proposed mechanism involves interaction with specific cellular targets such as enzymes or receptors. The presence of fluorine atoms enhances binding affinity due to increased lipophilicity and electronic effects. The thiophene and pyrazine moieties contribute to the overall pharmacokinetic profile by improving solubility and bioavailability.
Case Studies
-
Study on Urease Inhibition : Research on related acetamides has shown that these compounds can inhibit urease activity effectively. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings significantly affect inhibitory potency.
- Findings : Compounds were more active than standard inhibitors in urease assays, demonstrating potential for treating conditions like urinary tract infections.
- Cytotoxicity Evaluation : In vitro studies on B16F10 melanoma cells revealed that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile while maintaining efficacy against cellular targets.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-4-3-11(13(19)9-12)8-16(23)22-10-14-17(21-6-5-20-14)15-2-1-7-24-15/h1-7,9H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIDKSDRFQBRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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